molecular formula C8H13NO3 B1497032 3-(Cyclopentylamino)-3-oxopropanoic acid CAS No. 1060817-51-7

3-(Cyclopentylamino)-3-oxopropanoic acid

Cat. No.: B1497032
CAS No.: 1060817-51-7
M. Wt: 171.19 g/mol
InChI Key: WMEGWEATYIRZAI-UHFFFAOYSA-N
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Description

3-(Cyclopentylamino)-3-oxopropanoic acid is a malonamide derivative characterized by a cyclopentylamino group attached to the β-carbon of a 3-oxopropanoic acid backbone. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and drug design.

Properties

IUPAC Name

3-(cyclopentylamino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-7(5-8(11)12)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEGWEATYIRZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651020
Record name 3-(Cyclopentylamino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060817-51-7
Record name 3-(Cyclopentylamino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(Cyclopentylamino)-3-oxopropanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopentyl group attached to an amino acid backbone. Its molecular structure can be represented as follows:

  • Chemical Formula : C₇H₁₃N₁O₃
  • Molecular Weight : 157.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Preliminary studies suggest several mechanisms:

  • Neuroprotective Effects : The compound exhibits potential neuroprotective properties, which may be linked to its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.
  • Enzyme Inhibition : It has been reported that this compound may act as an inhibitor of specific enzymes, which could be beneficial in various therapeutic contexts, including cancer and inflammation .

Neuroprotective Effects

Research indicates that this compound may protect against neurodegenerative conditions. A study demonstrated that it could reduce neuronal apoptosis in models of oxidative stress, thereby preserving neuronal integrity.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

In vitro studies have suggested that this compound can inhibit the proliferation of certain cancer cell lines. This activity is likely mediated through its effects on cell cycle regulation and apoptosis induction .

Case Study 1: Neuroprotection in Cell Models

In a controlled study using rat cortical neurons exposed to oxidative stress, treatment with this compound resulted in a significant decrease in cell death compared to untreated controls. The compound's ability to scavenge free radicals was highlighted as a key factor in its neuroprotective effect.

Case Study 2: Inhibition of Inflammatory Cytokines

Another study evaluated the anti-inflammatory effects of this compound in a mouse model of induced inflammation. Results showed a marked reduction in markers such as TNF-alpha and IL-6 following administration of this compound, suggesting its potential utility in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
NeuroprotectionReduces oxidative stress
Anti-inflammatoryInhibits cytokine production
AnticancerInduces apoptosis

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The cyclopentyl group in the target compound likely enhances membrane permeability compared to aromatic substituents (e.g., 3-cyanophenyl or 4-methylphenyl) .
  • Polarity: Cyanophenyl and benzylcarbamoyl derivatives exhibit higher polarity due to electron-withdrawing groups (e.g., cyano, carbonyl) .

Enzyme Inhibition and Therapeutic Potential

  • PTP1B Inhibition: Compounds with 3-oxopropanoic acid moieties, such as compound 31 (3-oxopropanoic acid derivative), showed inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity. Activity depends on substituent compatibility with the enzyme's active site .
  • Antibacterial Activity: Malonamide derivatives like 3-((3-chlorobenzyl)(3-chlorophenyl)amino)-3-oxopropanoic acid (1b) were designed as MurA enzyme inhibitors, demonstrating the scaffold's versatility in targeting bacterial pathways .

Toxicity Profiles

Compound Name Toxicity Class LD₅₀ (mg/kg) Notes
3-(Benzylcarbamoylamino)-3-oxopropanoic acid 4 800 Non-toxic; mucomembranous protector
(S)-3-(Methoxyphenol)-3-oxopropanoic acid methyl ester N/A 3536–3969 (oral, rat) Slight eye/skin irritation
3-Amino-3-oxopropanoic acid Experimental Not reported Targets malonamidase E2

Insights :

  • Substituents like benzylcarbamoyl reduce toxicity, making them suitable for therapeutic use .
  • Methyl ester derivatives (e.g., methoxyphenol-substituted) exhibit higher LD₅₀ values, suggesting safer handling profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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